4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
Overview
Description
The compound “4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride” likely contains a tertiary butoxy group, a fluorine atom, and an amine group attached to a butane backbone, and it’s in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The tert-butoxy group, fluorine atom, and amine group would each have distinct impacts on the molecule’s structure and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tert-butoxy group could impact its solubility and stability .Scientific Research Applications
Synthesis and Inhibition Studies
Compounds structurally related to "4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride" have been synthesized and evaluated for their inhibitory activity against specific enzymes or for their potential as substrates in biochemical pathways. For instance, research on 4-Amino-2-(substituted methyl)-2-butenoic acids explores the synthesis from tert-butyl protected precursors and their role as competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), with significant implications for understanding enzyme active sites and designing inhibitors (Silverman, Durkee, Invergo, 1986).
Fluorous Chemistry and Synthesis of Amines
Research in fluorous chemistry has led to the synthesis of novel compounds that include functionalities similar to the query compound. For example, the synthesis of primary, secondary, and tertiary (nonafluoro-tert-butyloxy)ethyl amines demonstrates the versatility of fluorous tags in facilitating separation processes and enhancing reaction outcomes, highlighting the potential applications of similar fluoroalkyl and tert-butoxy functionalities in synthetic and medicinal chemistry (Szabó et al., 2006).
Chemoselective Tert-Butyloxycarbonylation
The use of tert-butoxycarbonylation reagents for the protection of amines and phenols underscores the importance of tert-butoxy groups in synthetic organic chemistry. Such methodologies are crucial for the stepwise construction of complex molecules, with specific reagents offering high yields and selectivity under mild conditions, potentially applicable to the synthesis or modification of compounds like "this compound" (Ouchi et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride are amino acids in organic synthesis . The compound is used as a protecting group for amino acids, particularly in peptide synthesis . It helps prevent unwanted reactions due to the multiple reactive groups of amino acids .
Mode of Action
This compound interacts with its targets by attaching to the amino group of amino acids, thereby protecting these groups during peptide synthesis . This protection allows for selective reactions to occur at other sites on the amino acid molecule .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s presence enhances amide formation in the synthesis process, leading to satisfactory yields of dipeptides .
Result of Action
The use of this compound in peptide synthesis results in the production of dipeptides with high yield . The compound’s protective action allows for selective reactions, leading to the successful synthesis of the desired peptide products .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is typically used in a controlled laboratory environment, where factors such as temperature, pH, and the presence of other reactants can be carefully managed to optimize its performance . The compound is also compatible with a variety of solvents, which can influence its reactivity and the outcomes of the peptide synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FNO.ClH/c1-8(2,3)11-5-4-7(9)6-10;/h7H,4-6,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQNBZVLMNSOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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